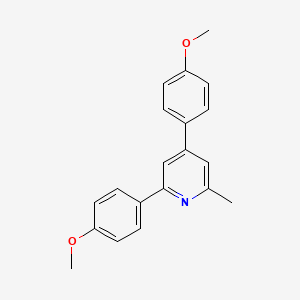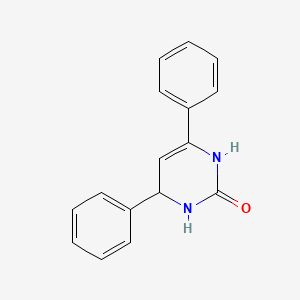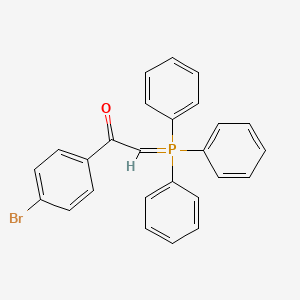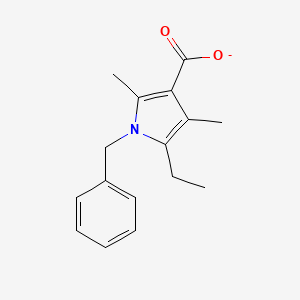
3-Hydroxypregnane-21-nitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxypregnane-21-nitrile: is a synthetic organic compound belonging to the class of nitriles It is structurally characterized by the presence of a hydroxyl group at the third carbon and a nitrile group at the twenty-first carbon of the pregnane skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypregnane-21-nitrile can be achieved through several methods. One common approach involves the dehydration of 3-hydroxypregnane-21-carboxamide using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) as dehydrating agents . Another method includes the oxidation of 3-hydroxypregnane-21-aldehyde followed by the Schmidt reaction with hydrazoic acid (HN3) in the presence of sulfuric acid (H2SO4) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxypregnane-21-nitrile undergoes various chemical reactions, including:
Oxidation: Conversion to 3-oxo-pregnane-21-nitrile using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to 3-hydroxypregnane-21-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the nitrile group can be converted to other functional groups like amides or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrolysis using aqueous acid or base.
Major Products:
Oxidation: 3-oxo-pregnane-21-nitrile.
Reduction: 3-hydroxypregnane-21-amine.
Substitution: 3-hydroxypregnane-21-carboxamide or 3-hydroxypregnane-21-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Hydroxypregnane-21-nitrile is used as an intermediate in the synthesis of various steroids and other bioactive molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It serves as a model compound for understanding the behavior of nitrile-containing steroids in biological systems .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of steroidal drugs. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in various chemical processes .
Wirkmechanismus
3-Hydroxypregnane-21-nitrile exerts its effects through interactions with specific molecular targets, such as GABA_A receptors. It acts as a noncompetitive antagonist, inhibiting the potentiation induced by other steroids . The compound’s mechanism involves binding to the receptor and altering its conformation, thereby modulating the receptor’s activity and influencing neurotransmission .
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxypregnane-21-carboxamide
- 3-Hydroxypregnane-21-aldehyde
- 3-Oxo-pregnane-21-nitrile
Comparison: 3-Hydroxypregnane-21-nitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different pharmacokinetic properties and receptor interactions, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
31020-69-6 |
|---|---|
Molekularformel |
C21H33NO |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)acetonitrile |
InChI |
InChI=1S/C21H33NO/c1-20-11-8-19-17(18(20)6-4-14(20)9-12-22)5-3-15-13-16(23)7-10-21(15,19)2/h14-19,23H,3-11,13H2,1-2H3 |
InChI-Schlüssel |
OPCMXKMPHKWUSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4CC#N)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate](/img/structure/B14167977.png)

![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
![7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14167989.png)
![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)



![N-[1-(4-Bromo-phenyl)-ethylidene]-N'-(4,6-dimethyl-pyrimidin-2-yl)-hydrazine](/img/structure/B14168013.png)
![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14168028.png)
![N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide](/img/structure/B14168034.png)
![2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B14168039.png)
